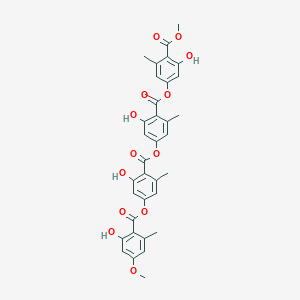
Aphthosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aphthosin is a tetrapeptide glycoside isolated from the lichen Peltigera aphthosa (L.) Willd. It is known for its unique structure and potential applications in various scientific fields. This compound has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of aphthosin involves several steps. The total synthesis of this compound and other related lichen depsides has been described in the literature The synthetic route typically involves the esterification of orcinol derivatives, followed by glycosylation to form the tetrapeptide glycoside structure
Chemical Reactions Analysis
Aphthosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aphthosin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of glycosides and depsides.
Biology: this compound’s biological activities, such as antimicrobial and antioxidant properties, make it a subject of interest in biological research.
Medicine: this compound has potential therapeutic applications due to its bioactive properties. It is studied for its potential use in treating various diseases.
Industry: this compound’s unique structure and properties make it a candidate for use in industrial applications, such as in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of aphthosin involves its interaction with specific molecular targets and pathways. This compound’s bioactive properties are attributed to its ability to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to modulate cellular processes through its glycoside and depside structures.
Comparison with Similar Compounds
Aphthosin is unique due to its tetrapeptide glycoside structure. Similar compounds include other lichen depsides such as gyrophoric acid, methyl gyrophorate, and tenuiorin . These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its specific glycoside structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C34H30O13 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
[3-hydroxy-4-[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenoxy]carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C34H30O13/c1-15-7-19(43-5)11-23(35)28(15)32(40)46-21-9-17(3)30(25(37)13-21)34(42)47-22-10-18(4)29(26(38)14-22)33(41)45-20-8-16(2)27(24(36)12-20)31(39)44-6/h7-14,35-38H,1-6H3 |
InChI Key |
VIOAANSIBLJPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC4=CC(=C(C(=C4)C)C(=O)OC)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















